REACTION_CXSMILES
|
[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([C:11](OC)=[O:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1.[Li+].[BH4-].Cl.[OH-].[Na+]>O1CCCC1>[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH2:11][OH:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=2C1=CN=C(C2)C(=O)OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
continued at 55° C. until reduction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25° C
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with 2-methyltetrahydrofuran (2×37 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC=2C1=CN=C(C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |